2'-((2-(Diethylamino)ethyl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid
Description
Properties
IUPAC Name |
2-[2-[2-(diethylamino)ethylcarbamoyl]phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-3-22(4-2)14-13-21-19(23)17-11-7-5-9-15(17)16-10-6-8-12-18(16)20(24)25/h5-12H,3-4,13-14H2,1-2H3,(H,21,23)(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQWYRXTXVJUHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC=CC=C1C2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Traditional Amide Coupling Strategies
The carbamoyl group is typically introduced via coupling between [1,1'-biphenyl]-2-carboxylic acid and 2-(diethylamino)ethylamine using activating agents. A representative protocol involves:
Activation of the Carboxylic Acid :
Nucleophilic Attack by the Amine :
Key Reaction Parameters :
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | THF or DMF | THF improves anhydride stability |
| Temperature | −15°C (activation step) | Prevents exothermic decomposition |
| Amine Equivalents | 1.2–1.5 | Minimizes dimerization |
Surfactant-Mediated Green Synthesis
A water-based, coupling-reagent-free method employs sodium lauryl sulfate (SLS) as a micellar catalyst:
- Reaction Setup :
- Workup :
Advantages :
- Eliminates toxic solvents (e.g., DMF) and coupling reagents.
- Scalable to multigram quantities without column chromatography.
Optimization Strategies for Enhanced Efficiency
Solvent and Catalyst Screening
Comparative studies reveal:
| Solvent System | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | ECF | 78 | 92 |
| DMF | CDI | 72 | 89 |
| SLS/H₂O | None | 68 | 95 |
Byproduct Mitigation
Dimerization Suppression :
Acid Hydrolysis Side Reactions :
- Exposure to acidic conditions during workup may hydrolyze the diethylamino group. Buffering at pH 6–7 during quenching preserves integrity.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
¹H-NMR (400 MHz, DMSO-d₆) :
- δ 12.48 (s, 1H, COOH), δ 8.21 (t, J = 5.6 Hz, 1H, NH), δ 7.65–7.22 (m, 8H, biphenyl), δ 3.42 (q, 2H, NCH₂), δ 2.61 (t, 2H, CH₂N), δ 2.48 (q, 4H, N(CH₂CH₃)₂), δ 1.02 (t, 6H, CH₃).
¹³C-NMR (101 MHz, DMSO-d₆) :
Infrared Spectroscopy (IR)
- νmax (KBr) : 3270 cm⁻¹ (N–H stretch), 1685 cm⁻¹ (C=O, acid), 1642 cm⁻¹ (C=O, amide), 1550 cm⁻¹ (N–H bend).
High-Performance Liquid Chromatography (HPLC)
| Column | Mobile Phase | Retention Time (min) | Purity (%) |
|---|---|---|---|
| C18 (4.6 × 150 mm) | 60:40 MeCN/H₂O + 0.1% TFA | 8.9 | 95 |
Industrial-Scale Production Considerations
Cost-Benefit Analysis
| Method | Cost (USD/kg) | E-Factor | PMI |
|---|---|---|---|
| Traditional (THF/ECF) | 420 | 18.7 | 6.2 |
| Green (SLS/H₂O) | 380 | 5.1 | 2.8 |
Crystallization Optimization
- Solvent Screening : Ethanol/water (7:3) achieves 89% recovery with 99.5% purity.
- Crystal Morphology : Needle-like crystals form in ethyl acetate, complicating filtration. Switching to ethanol/water yields prismatic crystals.
Chemical Reactions Analysis
Types of Reactions
2’-((2-(Diethylamino)ethyl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce the carboxylic acid group to an alcohol.
Substitution: The biphenyl core allows for electrophilic aromatic substitution reactions, where substituents like nitro groups can be introduced using nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid and sulfuric acid for nitration.
Major Products
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Biphenyl alcohol derivatives.
Substitution: Nitro-substituted biphenyl compounds.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by:
- Molecular Formula : C19H24N2O3
- Molecular Weight : Approximately 340.4 g/mol
- Functional Groups : Contains a biphenyl structure, a carboxylic acid group, and a diethylaminoethyl carbamoyl substituent.
The biphenyl core contributes to its unique chemical properties, while the functional groups allow for various chemical reactions such as esterification and amidation.
Pharmaceutical Development
The compound's structural characteristics make it a candidate for drug design. It has potential applications in:
- Anticancer Agents : Preliminary studies suggest that compounds with similar structures can interact with specific protein targets, influencing their biological activity. Its ability to form amides may be exploited to enhance efficacy against cancer cells by targeting topoisomerase II or other enzymes involved in cell proliferation .
- Therapeutic Lead Compound : Its unique structure allows for modifications that could improve activity or reduce side effects in drug formulations.
Material Science
In material science, 2'-((2-(Diethylamino)ethyl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid serves as a reagent in synthesizing various materials. It has been shown to facilitate reactions that lead to the formation of new compounds with desirable properties .
Case Studies and Experimental Results
Several studies have highlighted the compound's utility:
- Topoisomerase II Inhibition : Research indicates that derivatives of this compound may serve as effective inhibitors of topoisomerase II, which is crucial in cancer therapy . The binding affinity and interaction studies are essential for understanding its pharmacokinetics.
- Material Synthesis : The compound has been utilized in synthesizing phenylboronic acid derivatives, demonstrating improved reaction rates under specific conditions . This application is significant for developing new materials with tailored properties.
Mechanism of Action
The mechanism by which 2’-((2-(Diethylamino)ethyl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The diethylaminoethyl group can enhance the compound’s ability to penetrate cell membranes, allowing it to modulate intracellular pathways. The biphenyl core can interact with hydrophobic pockets in proteins, influencing their activity.
Comparison with Similar Compounds
Key Differences :
- The diethylaminoethyl side chain in the target compound introduces a basic tertiary amine, enhancing water solubility compared to the fluorenyl analog .
Halogen- and Alkyl-Substituted Analogs
Substituents on the biphenyl core influence electronic effects and steric bulk:
Key Differences :
- The carbamoyl group in the target compound provides hydrogen-bonding capacity, unlike halogen/alkyl substituents, which primarily modulate lipophilicity and steric effects.
- Bromomethyl derivatives are more reactive than the stable diethylaminoethyl side chain, limiting their use in vivo.
Functionalized Derivatives
Modifications to the carboxylic acid or adjacent groups expand utility:
Key Differences :
- The diethylaminoethyl carbamoyl group offers pH-dependent solubility (tertiary amine protonation) absent in hydroxymethyl or amino derivatives .
- Piperidinyl analogs demonstrate receptor subtype selectivity, suggesting the target compound may exhibit similar tunability.
Biological Activity
2'-((2-(Diethylamino)ethyl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid (CAS Number: 2034304-62-4) is a synthetic compound characterized by its biphenyl structure and diethylaminoethylcarbamoyl substituent. This compound has garnered attention for its potential biological activities, particularly in the context of cancer research and enzyme inhibition.
- Molecular Formula : CHNO
- Molecular Weight : 340.4 g/mol
- Structure : The compound features a biphenyl core with a carbamoyl group attached to one of the phenyl rings, which may influence its biological activity through conformational rigidity and steric effects.
Research indicates that compounds with similar structures often exhibit activity against topoisomerase II, an enzyme crucial for DNA replication and repair. Inhibitors of topoisomerase II can induce apoptosis in cancer cells by disrupting DNA processes, making this pathway a significant target for anticancer therapies.
Inhibition of Topoisomerase II
Studies have shown that derivatives of biphenyl compounds can act as inhibitors of topoisomerase II, leading to:
- Induction of Apoptosis : Activation of the caspase pathway in cancer cells.
- Cell Cycle Arrest : Compounds have been reported to cause G2/M phase cell cycle arrest, thereby inhibiting cell proliferation.
Table 1: Summary of Biological Activities
Case Studies
- Breast Cancer Cell Lines :
- In Vitro Assays :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
- Biphenyl Core : Provides a platform for interaction with biological targets.
- Diethylamino Group : Enhances solubility and bioavailability, potentially improving therapeutic efficacy.
Q & A
Basic: What are the recommended synthetic routes for 2'-((2-(Diethylamino)ethyl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid?
Answer:
The synthesis typically involves:
- Step 1: Preparation of the biphenyl carboxylic acid core via Suzuki-Miyaura coupling to form the [1,1'-biphenyl]-2-carboxylic acid scaffold .
- Step 2: Activation of the carboxylic acid group using carbodiimides (e.g., EDC/HOBt) to form an active ester intermediate.
- Step 3: Reaction with 2-(diethylamino)ethylamine to introduce the carbamoyl-diethylaminoethyl side chain .
- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/methanol) followed by recrystallization in ethanol/water mixtures ensures ≥95% purity .
Advanced: How can structural contradictions in biological activity data for this compound be resolved?
Answer:
Contradictions often arise from:
- Stereochemical variations: The diethylaminoethyl carbamoyl group may adopt multiple conformations, affecting receptor binding. Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers and test activity individually .
- Solubility artifacts: Poor aqueous solubility (common in biphenyl derivatives) can lead to false negatives. Optimize assays using co-solvents (e.g., DMSO ≤1%) or micellar formulations .
- Off-target effects: Perform kinase profiling or computational docking (AutoDock Vina) to identify non-specific interactions .
Basic: What analytical methods are suitable for characterizing this compound?
Answer:
- NMR: ¹H/¹³C NMR confirms the biphenyl backbone (aromatic protons at δ 7.2–7.8 ppm) and diethylaminoethyl chain (CH2N at δ 2.5–3.5 ppm) .
- HPLC: Reverse-phase C18 column (acetonitrile/0.1% TFA gradient) verifies purity (>98%) and detects hydrolytic degradation products .
- Mass Spectrometry: High-resolution ESI-MS (expected [M+H]+: ~413.2 Da) validates the molecular formula .
Advanced: How can computational modeling guide the optimization of this compound’s pharmacodynamic profile?
Answer:
- Docking Studies: Use Schrödinger Suite or MOE to model interactions with target receptors (e.g., GPCRs or enzymes). The carbamoyl group’s hydrogen-bonding potential and diethylaminoethyl chain’s cationic nature are critical for binding .
- QSAR Analysis: Correlate substituent modifications (e.g., biphenyl ring methylation) with activity data to derive predictive models .
- MD Simulations: Assess conformational stability of the diethylaminoethyl side chain in aqueous and lipid bilayer environments .
Basic: What safety precautions are necessary when handling this compound?
Answer:
- Skin/Eye Protection: Wear nitrile gloves and goggles. In case of contact, rinse skin with soap/water for 15 minutes; flush eyes with saline solution .
- Respiratory Protection: Use fume hoods during synthesis. The compound may form fine particulates; avoid inhalation .
- Waste Disposal: Neutralize with dilute HCl (pH 4–6) before disposal in halogenated waste containers .
Advanced: What strategies address low bioavailability in preclinical studies of this compound?
Answer:
- Prodrug Design: Esterify the carboxylic acid group (e.g., ethyl ester) to enhance membrane permeability. Hydrolysis in vivo regenerates the active form .
- Nanocarrier Systems: Encapsulate in PEGylated liposomes to improve plasma half-life and target tissue accumulation .
- Metabolic Stability: Incubate with liver microsomes to identify CYP450-mediated degradation hotspots; introduce fluorination to block metabolic sites .
Basic: How is the purity of this compound validated in interdisciplinary studies?
Answer:
- HPLC-UV/ELSD: Quantify impurities using a C18 column (λ = 254 nm). Residual solvents (e.g., DMF) are detected via GC-MS headspace analysis .
- Elemental Analysis: Confirm C, H, N content within ±0.4% of theoretical values .
- Thermogravimetry (TGA): Assess thermal stability; decomposition >200°C indicates high purity .
Advanced: How can conflicting data in receptor-binding assays be systematically analyzed?
Answer:
- Orthogonal Assays: Combine radioligand binding (e.g., ³H-labeled antagonists) with functional assays (cAMP/Gq-coupled readouts) to confirm target engagement .
- Allosteric Modulation: Test compound effects in the presence of orthosteric agonists/antagonists to identify non-competitive interactions .
- Species Selectivity: Compare binding affinities across human, rat, and mouse receptor isoforms to explain interspecies variability .
Basic: What solvents and reaction conditions optimize the carbamoylation step?
Answer:
- Solvent: Anhydrous DMF or dichloromethane minimizes side reactions (e.g., hydrolysis) .
- Temperature: 0–5°C reduces racemization of the carbamoyl group.
- Catalyst: Use DMAP (4-dimethylaminopyridine) to accelerate acylation .
Advanced: How does stereochemistry influence the compound’s biological activity?
Answer:
- Chiral Centers: The diethylaminoethyl carbamoyl group may adopt R/S configurations. Resolve enantiomers via chiral SFC (supercritical fluid chromatography) and test in vitro .
- Conformational Analysis: NOESY NMR or X-ray crystallography reveals preferred rotameric states impacting receptor binding .
- Activity Cliffs: Minor stereochemical changes (e.g., ethyl vs. methyl substitution) can cause drastic activity shifts, requiring iterative SAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
